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Compound of Interest

Compound Name: N-Methyl-N'-(hydroxy-PEG2)-Cy5

Cat. No.: B11827087

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The N-Methyl-N'-(hydroxy-PEG2)-Cy5 Nucleic Acid Labeling Kit provides a streamlined and
efficient method for the covalent labeling of nucleic acids with the far-red fluorescent dye, Cy5.
This kit is designed for researchers, scientists, and drug development professionals who
require high-quality, fluorescently-labeled DNA, RNA, or oligonucleotides for a variety of
molecular biology and imaging applications. The core of this kit is the N-Methyl-N'-(hydroxy-
PEG2)-Cy5 molecule, a Cy5 derivative featuring a polyethylene glycol (PEG) linker. This
hydrophilic spacer enhances solubility in aqueous buffers and reduces steric hindrance,
facilitating robust and reproducible labeling of a wide range of nucleic acid types and sizes.[1]
[2] The resulting Cy5-labeled nucleic acids exhibit bright, stable fluorescence in the far-red
spectrum, minimizing background autofluorescence from biological samples and enabling high
signal-to-noise ratios in sensitive applications.[3]

Principle of the Method

The labeling strategy employed in this kit is based on the covalent conjugation of an amine-
reactive N-Methyl-N'-(hydroxy-PEG2)-Cy5 derivative to nucleic acids containing a primary
amine group. The hydroxyl group on the provided N-Methyl-N'-(hydroxy-PEG2)-Cy5 can be
activated to an N-hydroxysuccinimide (NHS) ester. This activated Cy5-NHS ester readily reacts
with primary amines on the nucleic acid to form a stable amide bond.[4][5] Nucleic acids can be
synthesized with amine modifications or enzymatically incorporated with amine-modified
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nucleotides to introduce the necessary reactive group for labeling. The reaction is performed

under mild conditions to ensure the integrity of the nucleic acid. Following the labeling reaction,

a straightforward purification step removes any unconjugated dye, resulting in a highly pure,

fluorescently-labeled nucleic acid probe ready for downstream applications.

Applications

The N-Methyl-N'-(hydroxy-PEG2)-Cy5 Nucleic Acid Labeling Kit is suitable for a wide range of
applications requiring the sensitive detection and visualization of nucleic acids.

Fluorescence In Situ Hybridization (FISH): Labeled probes can be used to detect specific
DNA or RNA sequences within fixed cells and tissues, enabling the study of chromosome
abnormalities, gene localization, and spatial gene expression.[6][7][8] The far-red emission of
Cy5 is particularly advantageous for FISH, as it reduces background autofluorescence from
cellular components.[3]

Microarray Analysis: Cy5-labeled cDNA or cRNA can be used for gene expression profiling
on microarrays, allowing for the simultaneous analysis of thousands of genes.[9]

Quantitative Real-Time PCR (gPCR): Cy5-labeled probes, such as TagMan probes or
molecular beacons, can be used for the sensitive and specific quantification of target nucleic
acid sequences.[3][10]

In Vivo and In Vitro Imaging: The bright and photostable fluorescence of Cy5-labeled nucleic
acids allows for the tracking of their localization, transport, and dynamics within living cells
and organisms.[9]

Drug Development: In high-throughput screening assays, Cy5-labeled RNA can be utilized to
identify small molecules or peptides that interact with specific RNA targets, aiding in the
development of RNA-targeting therapeutics.[3]

Kit Components

N-Methyl-N'-(hydroxy-PEG2)-Cy5, pre-activated as an NHS ester
Labeling Buffer

Nuclease-Free Water
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Purification Spin Columns

Wash Buffer

Elution Buffer

Detailed Protocol

Technical Specifications

A summary of the technical data for the N-Methyl-N'-(hydroxy-PEG2)-Cy5 dye is provided

below.
Property Value
Chemical Name N-Methyl-N'-(hydroxy-PEG2)-Cy5
Molecular Formula C32H41CIN203
Molecular Weight 537.10 g/mol
Excitation Maximum (Aex) ~649 nm
Emission Maximum (Aem) ~667 nm
Extinction Coefficient ~250,000 cm—tM-1
Quantum Yield (®) ~0.2
Recommended Laser Line 633 nm or 647 nm
Solubility Water, DMSO, DMF

Experimental Protocols
Protocol 1: Labeling of Amine-Modified Nucleic Acids

This protocol describes the labeling of 1 pug of an amine-modified oligonucleotide. The reaction
can be scaled up or down as needed.

Materials Required:
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N-Methyl-N'-(hydroxy-PEG2)-Cy5 Nucleic Acid Labeling Kit
Amine-modified nucleic acid (e.g., oligonucleotide, DNA, or RNA)
Microcentrifuge

Pipettes and nuclease-free tips

Procedure:

Prepare the Nucleic Acid: Dissolve the amine-modified nucleic acid in the provided Labeling
Buffer to a final concentration of 1 mg/mL.

Reconstitute the Cy5 Dye: Briefly centrifuge the vial of Cy5-NHS ester to collect the contents
at the bottom. Add 10 pL of Nuclease-Free Water to the vial to create a 10 mM stock
solution. Vortex briefly to dissolve the dye completely.

Set up the Labeling Reaction: In a nuclease-free microcentrifuge tube, combine the
following:

o 1 pL of 1 mg/mL amine-modified nucleic acid
o 9 pL of Labeling Buffer
o 1 pL of 10 mM Cy5-NHS ester stock solution

Incubate: Mix the reaction gently by pipetting up and down. Incubate the reaction for 1-2
hours at room temperature, protected from light. For longer nucleic acids or to increase
labeling efficiency, the incubation time can be extended up to 4 hours.

Proceed to Purification: After incubation, proceed immediately to the purification protocol to
remove unconjugated dye.

Protocol 2: Purification of Labeled Nucleic Acid

This protocol is for the purification of the labeled nucleic acid from the labeling reaction using

the provided spin columns.
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Materials Required:

Labeled nucleic acid from Protocol 1

Purification Spin Columns

Wash Buffer

Elution Buffer

Nuclease-free collection tubes

Microcentrifuge
Procedure:

» Prepare the Spin Column: Place a spin column into a clean collection tube. Add 500 pL of
Wash Buffer to the column and centrifuge at 10,000 x g for 1 minute. Discard the flow-
through.

o Load the Sample: Add the 11 pL labeling reaction to the spin column.
e Incubate: Let the column stand at room temperature for 2 minutes.
e First Wash: Centrifuge at 10,000 x g for 1 minute. Discard the flow-through.

e Second Wash: Add 500 pL of Wash Buffer to the column and centrifuge at 10,000 x g for 1
minute. Discard the flow-through.

e Dry Spin: Centrifuge the empty column at 10,000 x g for 2 minutes to remove any residual
ethanol.

o Elute: Transfer the spin column to a new, clean nuclease-free collection tube. Add 20-50 uL
of Elution Buffer to the center of the column membrane. Incubate at room temperature for 2
minutes.

e Collect Labeled Nucleic Acid: Centrifuge at 10,000 x g for 1 minute to collect the purified,
labeled nucleic acid.
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» Storage: Store the labeled nucleic acid at -20°C, protected from light.

Protocol 3: Quantification of Labeled Nucleic Acid

The concentration of the labeled nucleic acid and the degree of labeling (DOL) can be
determined using a spectrophotometer.

Procedure:

e Measure Absorbance: Measure the absorbance of the purified labeled nucleic acid at 260
nm (for nucleic acid) and 649 nm (for Cy5).

e Calculate Nucleic Acid Concentration:
o Correction Factor (CF) = Aze0 of Cy5 / Asao of Cy5 = 0.05
o Corrected Aze60 = Measured Azeo - (Measured Aesas X CF)

o Nucleic Acid Concentration (ng/mL) = Corrected Azeo X Dilution Factor x (33 for
ssDNA/RNA or 50 for dsDNA)

o Calculate Dye Concentration:

o Dye Concentration (pmol/pL) = (Measured Aesa9 X 1,000,000) / 250,000
o Calculate Degree of Labeling (DOL):

o DOL = (pmol of dye) / (pmol of nucleic acid)

Quantitative Data Summary
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Parameter Typical Value/Range Notes

Can be adjusted by varying the
_ o 1 dye molecule per 20-60 ] ) .
Labeling Efficiency b dye-to-nucleic acid ratio and
ases
incubation time.[11]

I Using the provided spin
Recovery from Purification > 85%
columns.

Cy5 is susceptible to
photobleaching, especially in
the presence of ozone.
Consider using

Photostability Moderate photostabilizing agents for
long-term imaging. Covalently
linking cyclooctatetraene
(COT) to Cy5 can significantly
enhance photostability.[12][13]

The far-red emission of Cy5
minimizes background
autofluorescence, leading to
Signal-to-Noise Ratio (in FISH)  High improved signal-to-noise
ratios.[3] Double labeling of
FISH probes can further

increase signal intensity.[10]

Troubleshooting Guide
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Problem

Possible Cause

Solution

Low Labeling Efficiency

Inefficient removal of amine-
containing buffers (e.g., Tris)

from the nucleic acid sample.

Purify the amine-modified
nucleic acid to remove any
interfering substances before
labeling.[14]

pH of the labeling reaction is

not optimal.

Ensure the labeling buffer
maintains a pH between 8.0
and 9.0 for efficient NHS ester
chemistry.[5]

Degraded Cy5-NHS ester.

Store the Cy5-NHS ester
desiccated and protected from
light. Reconstitute immediately

before use.

High Background
Fluorescence

Incomplete removal of

unconjugated dye.

Repeat the purification step or
use an alternative purification
method like ethanol

precipitation.

Non-specific binding of the

labeled probe.

Optimize hybridization and
washing conditions (e.qg.,
increase stringency) in your

application.

No or Weak Fluorescent Signal

Low concentration of labeled

nucleic acid.

Quantify the labeled nucleic
acid to ensure sufficient
material is used in the

downstream application.

Photobleaching of the Cy5
dye.

Minimize exposure of the
labeled probe to light. Use an
anti-fade mounting medium for

microscopy.[3]

Incorrect filter set on the

imaging system.

Ensure the excitation and

emission filters are appropriate
for Cy5 (EX/Em: ~649/667 nm).
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Caption: Experimental workflow for nucleic acid labeling.

MAPK Signaling Pathway
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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